(7S,8aS)-7-fluorooctahydropyrrolo[1,2-a]pyrazine is a bicyclic compound notable for its unique structural features, combining a pyrazine ring with a pyrrolidine framework. The presence of a fluorine atom at the 7-position of the compound enhances its chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and drug development. Its molecular formula is and it has a molecular weight of 144.19 g/mol. The compound is classified under nitrogen-containing heterocycles, which are known for their diverse applications in pharmaceuticals and organic synthesis .
The synthesis of (7S,8aS)-7-fluorooctahydropyrrolo[1,2-a]pyrazine can be achieved through various methods. One notable approach involves the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate. This method typically results in moderate yields and can be optimized by varying reaction conditions such as temperature and solvent choice. For example, using lithium carbonate as a base and dimethylformamide as a solvent has shown improved yields compared to other bases like sodium hydride or potassium tert-butoxide .
The molecular structure of (7S,8aS)-7-fluorooctahydropyrrolo[1,2-a]pyrazine features a bicyclic arrangement with specific stereochemistry at the 7 and 8 positions. The fluorine atom significantly influences its electronic characteristics.
(7S,8aS)-7-fluorooctahydropyrrolo[1,2-a]pyrazine exhibits reactivity typical of nitrogen-containing heterocycles. Key reaction types include:
These reactions are crucial for developing derivatives with improved pharmacological profiles .
The mechanism of action for (7S,8aS)-7-fluorooctahydropyrrolo[1,2-a]pyrazine is primarily related to its interaction with biological targets. While specific mechanisms are still under investigation, preliminary studies suggest that compounds with similar structures can influence various signaling pathways involved in cell proliferation and apoptosis. The presence of the fluorine atom may enhance binding affinity to certain receptors or enzymes, potentially leading to significant pharmacological effects .
These properties underscore the need for careful handling in laboratory settings due to potential health risks associated with exposure .
(7S,8aS)-7-fluorooctahydropyrrolo[1,2-a]pyrazine holds promise in various scientific applications:
The ongoing research into this compound aims to explore its full potential in pharmacology and organic synthesis .
The efficient construction of the octahydropyrrolo[1,2-a]pyrazine core demands precise cyclization methodologies. A prevalent approach involves ring-closing reactions of appropriately substituted linear precursors containing pyrrolidine and piperazine fragments. Key strategies include:
These methods yield the saturated bicyclic system with the requisite cis- or trans-ring junction, though the trans-fused [8aS] configuration presents particular synthetic challenges due to steric constraints during ring closure.
Incorporation of fluorine at the C7 position employs distinct pathways with significant implications for stereochemical integrity:
Table 1: Comparative Analysis of Fluorination Methods
Method Type | Reagents | Temperature | Stereoselectivity | Limitations |
---|---|---|---|---|
Electrophilic | Selectfluor®, N-F reagents | 0–25°C | Moderate (≤ 3:1 dr) | Epimerization risk at C7 |
Nucleophilic | KF, CsF, AgF | 60–80°C | High (≥ 10:1 dr) | Requires activated substrates |
Deoxyfluorination | DAST, Deoxofluor® | -40°C to RT | Variable | Competing elimination side-reactions |
Electrophilic fluorination typically acts on enolate precursors, but often suffers from moderate diastereoselectivity due to the planar nature of the intermediate. Conversely, nucleophilic displacement of C7-activated substrates (mesylates or tosylates) by alkali metal fluorides proceeds under SN2 conditions, effectively inverting configuration when applied to enantiopure precursors [2] [5]. The dihydrochloride salt form (CAS 2918775-76-3) demonstrates enhanced crystallinity post-fluorination, facilitating purification [5].
Critical parameters governing fluorination efficiency and stereocontrol include:
Reaction optimization data indicate that nucleophilic fluorination in anhydrous DMF at 80°C with cesium fluoride provides >90% conversion while maintaining ≥98% ee for (7S)-configured precursors.
Achieving the thermodynamically stable (7S,8aS) configuration (where ring fusion is trans) employs stereodirecting strategies:
The (7S,8aS) isomer demonstrates superior crystallinity and thermal stability compared to its (7R,8aR) counterpart, as confirmed by differential scanning calorimetry. This configuration aligns with bioactive conformations observed in pyrrolo[1,2-a]pyrazine-based inhibitors targeting GCN2 and FTase-p38 signaling pathways [3] [9].
Salt formation critically influences physicochemical properties and handling characteristics:
Table 2: Properties of Free Base vs. Dihydrochloride Salt
Property | Free Base | Dihydrochloride Salt |
---|---|---|
CAS Number | 1932649-06-3 [1] | 2918775-76-3 [5] |
Molecular Weight | 144.19 g/mol [1] | 217.11 g/mol [5] |
Solubility (H₂O) | <1 mg/mL | >200 mg/mL |
Melting Point | Not determined (oily residue) | 228–230°C (dec) |
Storage Stability | -20°C under inert gas | 2–8°C in dark, sealed container |
The dihydrochloride salt exhibits markedly enhanced water solubility due to protonation of both nitrogen atoms in the pyrazine ring. This form demonstrates superior crystallinity and hygroscopic stability, facilitating handling and formulation [1] [5]. Conversion from free base typically employs ethereal HCl in anhydrous THF or methanol, yielding >99% chemical purity after recrystallization from ethanol/ethyl acetate mixtures. Crucially, salt formation does not induce epimerization at C7 when conducted below 0°C.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0